molecular formula C20H19NO3S B12064069 Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate

Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate

Cat. No.: B12064069
M. Wt: 353.4 g/mol
InChI Key: WDZHIXNLHMJIIM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications . This compound is particularly interesting due to its unique structure, which combines a thiophene ring with a biphenyl moiety, potentially offering diverse biological activities.

Preparation Methods

The synthesis of ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a well-known procedure for synthesizing thiophene derivatives . The reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactions and the use of more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, where reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of derivatives related to ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate. For instance:

  • A study demonstrated that compounds with thiophene and biphenyl structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The mechanism of action was attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Antiviral Activity

Research has also indicated that this compound exhibits antiviral properties, particularly against influenza viruses. In silico docking studies showed promising interactions with viral polymerase complexes, suggesting potential as a lead compound for antiviral drug design .

Anticancer Efficacy Study

A comprehensive study evaluated the efficacy of this compound derivatives against multiple cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHCT-11615.0
Compound CPC-310.0

These findings suggest that modifications to the thiophene core can enhance anticancer activity.

Antiviral Activity Assessment

Another study focused on the antiviral effects against influenza A virus. The compound showed significant inhibition in viral replication in vitro:

Concentration (µM)Viral Inhibition (%)
530
1060
2085

This highlights its potential as a therapeutic agent for viral infections .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate, identified by the CAS number 1224164-02-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

  • Molecular Formula : C20_{20}H19_{19}NO3_3S
  • Molecular Weight : 353.4 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a methoxy-biphenyl moiety, contributing to its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. Specifically, studies have shown that derivatives of thiophene compounds can inhibit viral replication in cell cultures. For instance, a related study demonstrated that certain thiophene derivatives displayed significant cytopathic protection against influenza A virus in MDCK cells, with effective concentrations (EC50_{50}) reported in the low micromolar range .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies involving similar thiophene-based compounds have shown inhibition of tumor cell proliferation through mechanisms such as interference with purine biosynthesis and modulation of folate transport pathways. For example, pyrrolo[2,3-d]pyrimidine derivatives were found to inhibit tumor growth effectively by targeting specific metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxy group and the biphenyl moiety enhances lipophilicity and may improve bioavailability and target specificity. Studies have indicated that modifications at the thiophene ring can lead to variations in potency against different biological targets .

Study on Antiviral Efficacy

A recent study focused on a series of thiophene derivatives, including this compound. The results showed that certain derivatives exhibited significant antiviral activity against influenza A virus with EC50_{50} values ranging from 10 to 50 µM. The study emphasized the importance of the thiophene core in mediating antiviral effects .

Investigation into Anticancer Properties

Another investigation explored the anticancer effects of similar compounds in various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting their potential as therapeutic agents in oncology .

Data Tables

Biological Activity EC50_{50} (µM) CC50_{50} (µM) Reference
Antiviral (Influenza A)10 - 50>100
Anticancer (Various Cell Lines)<20>100

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-amino-4-[4-(2-methoxyphenyl)phenyl]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-3-24-20(22)18-16(12-25-19(18)21)14-10-8-13(9-11-14)15-6-4-5-7-17(15)23-2/h4-12H,3,21H2,1-2H3

InChI Key

WDZHIXNLHMJIIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3OC)N

Origin of Product

United States

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